2-Amino-5-fluoro-3-methoxybenzonitrile

Catalog No.
S14188436
CAS No.
M.F
C8H7FN2O
M. Wt
166.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-fluoro-3-methoxybenzonitrile

Product Name

2-Amino-5-fluoro-3-methoxybenzonitrile

IUPAC Name

2-amino-5-fluoro-3-methoxybenzonitrile

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

InChI

InChI=1S/C8H7FN2O/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3H,11H2,1H3

InChI Key

XGHHLTAKRWUKQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1N)C#N)F

2-Amino-5-fluoro-3-methoxybenzonitrile is an organic compound characterized by its unique molecular structure, which includes an amino group, a fluorine atom, and a methoxy group attached to a benzonitrile framework. Its molecular formula is C8H7FN2OC_8H_7FN_2O, and it has a molecular weight of approximately 166.15 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of multiple functional groups that can participate in various

  • Oxidation: The compound can be oxidized to form quinone derivatives or other oxidized species.
  • Reduction: Reduction processes can convert the nitrile group into primary amines or other reduced forms.
  • Substitution: The amino, fluoro, and methoxy groups can engage in nucleophilic or electrophilic substitution reactions, leading to diverse derivatives.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions (temperature, solvent, catalysts) depend on the desired transformation.

Research into the biological activity of 2-Amino-5-fluoro-3-methoxybenzonitrile suggests that it may interact with various biological targets. The presence of the amino group allows for potential interactions with enzymes and receptors, making it a candidate for further investigation in pharmacological studies. Compounds with similar structures have been explored for their roles as inhibitors or modulators in biochemical pathways .

The synthesis of 2-Amino-5-fluoro-3-methoxybenzonitrile typically involves several steps:

  • Nitration: A suitable precursor is nitrated to introduce the nitrile group.
  • Functional Group Introduction: The amino and methoxy groups are introduced through substitution reactions.
  • Reduction/Oxidation Steps: Depending on the starting materials, additional reduction or oxidation steps may be required to achieve the desired functional groups.

Industrial synthesis may utilize continuous flow processes and automated systems to enhance yield and purity .

2-Amino-5-fluoro-3-methoxybenzonitrile has several applications:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Pharmaceutical Development: The compound is studied for its potential as an active pharmaceutical ingredient or intermediate in drug synthesis.
  • Material Science: It is utilized in the production of specialty chemicals and dyes .

Studies on the interactions of 2-Amino-5-fluoro-3-methoxybenzonitrile with biomolecules are ongoing. These investigations focus on understanding how this compound can modulate enzymatic activities or receptor binding, which could lead to its use in therapeutic applications. Understanding these interactions is crucial for optimizing its efficacy and safety in potential drug formulations .

Several compounds share structural similarities with 2-Amino-5-fluoro-3-methoxybenzonitrile:

Compound NameMolecular FormulaUnique Features
4-Amino-2-fluoro-5-methoxybenzonitrileC8H7FN2ODifferent positioning of functional groups
5-Fluoro-2-methoxybenzonitrileC8H8FNOLacks amino group
2-Amino-5-bromo-4-methoxybenzonitrileC8H7BrN2OContains bromine instead of fluorine
4-Amino-2-fluoro-5-bromo-benzonitrileC8H6BrFN2Combination of bromine and fluorine

Uniqueness

The uniqueness of 2-Amino-5-fluoro-3-methoxybenzonitrile lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological properties compared to its analogs. This structural configuration allows it to participate in a wide range of

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

166.05424101 g/mol

Monoisotopic Mass

166.05424101 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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